molecular formula C8H7N3O2 B158376 2-Methyl-5-nitrobenzimidazole CAS No. 1792-40-1

2-Methyl-5-nitrobenzimidazole

Cat. No. B158376
CAS RN: 1792-40-1
M. Wt: 177.16 g/mol
InChI Key: RKRXTVLCZDPERO-UHFFFAOYSA-N
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Patent
US06656940B2

Procedure details

To a solution of 2-methyl-5-nitrobenzimidazole in concentrated sulfuric acid was added fuming nitric acid at −5° C. Upon addition of the fuming nitric acid, the reaction mixture was warmed to 0° C. held for 1 h and poured into crushed ice. The precipitate which formed was filtered, washed with water, and dried overnight at 40° C. to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[N+:14]([O-])([OH:16])=[O:15]>S(=O)(=O)(O)O>[CH3:1][C:2]1[NH:6][C:5]2[CH:7]=[C:8]([N+:14]([O-:16])=[O:15])[C:9]([N+:11]([O-:13])=[O:12])=[CH:10][C:4]=2[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −5° C
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried overnight at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1NC2=C(N1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.